molecular formula C14H11NO2 B600935 Carvedilol Impurity 2 CAS No. 1801551-41-6

Carvedilol Impurity 2

カタログ番号: B600935
CAS番号: 1801551-41-6
分子量: 225.25
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carvedilol Impurity 2 is a byproduct formed during the synthesis of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating hypertension and heart failure. This compound is one of several impurities that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the pharmaceutical product.

科学的研究の応用

Carvedilol Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied to understand the pathways and mechanisms of impurity formation during drug synthesis. In biology and medicine, it is analyzed for its potential effects on human health and its role in the overall safety profile of Carvedilol .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Carvedilol Impurity 2 . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Efforts are being made to increase the solubility of Carvedilol, such as cocrystallization and coamorphous technology . These techniques have shown good solubility, dissolution, and bioavailability compared to other techniques and are being widely explored to overcome the drawbacks associated with their method of preparation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carvedilol involves multiple steps, starting with the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-(2-methoxyphenoxy)ethylamine to produce Carvedilol . During these steps, various impurities, including Carvedilol Impurity 2, can be formed.

Industrial Production Methods: In industrial settings, the synthesis of Carvedilol is optimized by screening different solvents and bases to improve yields and reduce impurities. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to minimize the formation of impurities .

化学反応の分析

Types of Reactions: Carvedilol Impurity 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure of the impurity, potentially leading to the formation of new byproducts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

作用機序

Comparison with Other Similar Compounds: Carvedilol Impurity 2 can be compared with other impurities formed during the synthesis of beta-adrenergic antagonists. Similar compounds include impurities formed during the synthesis of propranolol and metoprolol. These impurities share common structural features and may undergo similar chemical reactions .

類似化合物との比較

  • Propranolol Impurity A
  • Metoprolol Impurity B
  • Atenolol Impurity C

Carvedilol Impurity 2 is unique in its specific formation pathway and the conditions under which it is produced. Its study provides valuable insights into the synthesis and safety of beta-adrenergic antagonists.

特性

{ "Design of the Synthesis Pathway": "The synthesis of Carvedilol Impurity 2 can be achieved through a multi-step reaction sequence starting from commercially available starting materials.", "Starting Materials": [ "3-(9H-Carbazol-4-yloxy)-2-hydroxypropylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride and imidazole in dichloromethane.", "Step 2: Reaction of the protected alcohol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydroxide in water.", "Step 3: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate.", "Step 4: Removal of the protecting group using tetrabutylammonium fluoride in tetrahydrofuran.", "Step 5: Crystallization of the product from ethyl acetate and water to obtain Carvedilol Impurity 2." ] }

CAS番号

1801551-41-6

分子式

C14H11NO2

分子量

225.25

純度

> 95%

数量

Milligrams-Grams

同義語

2-(9H-Carbazol-4-yloxy)-ethenol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。